Product packaging for Cadiolide B(Cat. No.:)

Cadiolide B

Cat. No.: B1247544
M. Wt: 873.8 g/mol
InChI Key: CJOZHMMQXWACBU-YPEHOIGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cadiolide B is a marine-derived tris-aromatic furanone natural product, originally isolated from ascidians, that serves as a valuable chemical tool in antimicrobial research . This compound exhibits potent and selective in vitro antibacterial activity against a panel of Gram-positive bacterial strains, including human pathogens, with Minimum Inhibitory Concentration (MIC) values demonstrating significant efficacy . Structure-Activity Relationship (SAR) studies indicate that its biological activity is dependent on the presence of phenolic hydroxyl groups and is significantly enhanced by the specific pattern of bromination on its aromatic rings . Beyond its direct antibacterial effects, analogues of cadiolide have shown promise as inhibitors of bacterial quorum sensing, a key regulatory system of virulence and biofilm formation in pathogens . This makes this compound a compelling candidate for investigating novel anti-virulence strategies to combat antibiotic-resistant infections. The compound has been efficiently synthesized via a one-pot multicomponent procedure, ensuring a reliable supply for the research community . This compound is intended for research applications only, strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic uses in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H10Br6O6 B1247544 Cadiolide B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H10Br6O6

Molecular Weight

873.8 g/mol

IUPAC Name

(5Z)-3-(3,5-dibromo-4-hydroxybenzoyl)-4-(3,5-dibromo-4-hydroxyphenyl)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]furan-2-one

InChI

InChI=1S/C24H10Br6O6/c25-11-1-8(2-12(26)21(11)32)3-17-18(9-4-13(27)22(33)14(28)5-9)19(24(35)36-17)20(31)10-6-15(29)23(34)16(30)7-10/h1-7,32-34H/b17-3-

InChI Key

CJOZHMMQXWACBU-YPEHOIGNSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)/C=C\2/C(=C(C(=O)O2)C(=O)C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C=C2C(=C(C(=O)O2)C(=O)C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br

Synonyms

cadiolide B

Origin of Product

United States

Isolation, Identification, and Natural Occurrence of Cadiolide B

Discovery and Initial Characterization of Cadiolides

The journey into the world of cadiolides began in 1998 with the isolation of Cadiolide A and Cadiolide B from an Indonesian ascidian of the genus Botryllus sp. vulcanchem.comnewhaven.edunewhaven.edu. This discovery unveiled a new class of highly brominated furanones with a distinctive triaryl-furanone core structure. vulcanchem.com The initial characterization revealed that cadiolides are structurally related to cinnamic acid derivatives and feature a 2(5H)-furanone core. vulcanchem.com The variation within the cadiolide family, which now includes Cadiolides A through I, primarily stems from the degree and position of bromine atoms on the aromatic rings. vulcanchem.comnewhaven.edu

Marine Invertebrate Sources of this compound

This compound and its analogs have been predominantly isolated from marine invertebrates, particularly from the sub-phylum Tunicata. newhaven.edumdpi.comnih.gov Tunicates, and more specifically ascidians, are recognized as prolific producers of a wide array of bioactive secondary metabolites. newhaven.edumdpi.com

Ascidians (e.g., Botryllus sp., Pseudodistoma antiboja, Synoicum sp.)

Scientific investigations have identified several ascidian species as sources of cadiolides. The initial discovery of this compound was from an Indonesian species of Botryllus. vulcanchem.comnewhaven.edunewhaven.edu Subsequent research led to the isolation of other cadiolides from different ascidian genera. For instance, Cadiolides C, D, E, and F were isolated from the Korean tunicate Pseudodistoma antiboja. vulcanchem.comnewhaven.edunih.gov Furthermore, the dark red ascidian Synoicum sp., collected off the coast of southern Korea, was found to produce Cadiolides G, H, and I. vulcanchem.comnewhaven.edu

Tunicates as Producers of this compound

Tunicates, a diverse group of marine filter-feeding organisms, are a significant source of novel natural products. newhaven.eduresearchgate.net The production of compounds like this compound is often considered a chemical defense mechanism against predation and competition in their marine environment. vulcanchem.com The consistent discovery of new cadiolide structures from various tunicate species underscores their importance as a reservoir of unique chemical diversity. newhaven.edumdpi.comnih.gov

Cadiolide Source Organism Location of Collection
Cadiolide A & BBotryllus sp.Indonesia
Cadiolide C, D, E, & FPseudodistoma antibojaKorea
Cadiolide G, H, & ISynoicum sp.Southern Coast of Korea

This table summarizes the known marine invertebrate sources for various identified cadiolides. vulcanchem.comnewhaven.edunih.gov

Methodologies for Isolation and Purification of this compound from Biological Matrices

The isolation of this compound from its natural sources involves a multi-step process that begins with extraction from the biological matrix, followed by chromatographic separation to achieve purification.

Extraction Techniques

The initial step in isolating this compound involves the extraction of the compound from the collected marine organisms. researchgate.netbiotage.com This process aims to separate the desired metabolites from the complex biological matrix, which includes proteins, lipids, and other endogenous materials. researchgate.netmdpi.com

Commonly employed extraction techniques for natural products from biological tissues include:

Liquid-Liquid Extraction (LLE): This technique partitions compounds between two immiscible liquid phases. researchgate.netmdpi.comnih.gov The choice of solvents is critical and is based on the polarity of the target compound. For butenolides like this compound, a combination of polar and non-polar solvents would be utilized to effectively extract it from the aqueous biological milieu.

Solid-Phase Extraction (SPE): SPE is a widely used method for sample clean-up and concentration. researchgate.netmdpi.comnih.gov The crude extract is passed through a solid adsorbent (the stationary phase), and based on the affinity of this compound for the stationary phase versus the solvent (the mobile phase), separation from interfering substances is achieved.

Chromatographic Separation Strategies

Following initial extraction, the resulting crude mixture containing this compound and other metabolites requires further purification. Chromatography is the cornerstone technique for this purpose, separating compounds based on their differential interactions with a stationary and a mobile phase. journalagent.comkhanacademy.org

Key chromatographic methods used in the purification of this compound include:

Column Chromatography: This is a fundamental purification technique where the crude extract is loaded onto a column packed with a solid adsorbent like silica (B1680970) gel. journalagent.comanalytica-world.com A solvent or a mixture of solvents (the eluent) is passed through the column, and fractions are collected. The separation is based on the polarity of the compounds; different cadiolides will elute at different times, allowing for their separation. khanacademy.org

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure this compound, HPLC is often employed. analytica-world.com This technique uses high pressure to pass the solvent through a column with smaller particle sizes, resulting in higher resolution and faster separation times compared to traditional column chromatography. Both normal-phase and reversed-phase HPLC can be utilized, depending on the specific properties of the cadiolide analogs being separated. analytica-world.com

Technique Principle Application in this compound Isolation
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquids.Initial extraction from the biological matrix.
Solid-Phase Extraction (SPE)Differential affinity for a solid phase versus a liquid phase.Sample clean-up and concentration of the crude extract.
Column ChromatographySeparation based on polarity as compounds move through a solid support.Fractionation of the crude extract to separate different cadiolides.
High-Performance Liquid Chromatography (HPLC)High-resolution separation using high pressure and small particle size columns.Final purification of this compound to a high degree of purity.

This table outlines the primary techniques used for the extraction and purification of this compound. researchgate.netmdpi.comjournalagent.comanalytica-world.com

Related Natural Products and Structural Analogues (e.g., Rubrolides, Prunolides)

This compound is often found alongside other structurally related families of natural products, particularly rubrolides and prunolides. mdpi.com The co-isolation of these compounds from the same organisms, primarily ascidians of the genus Synoicum, points to a potential shared biosynthetic origin or ecological role. tandfonline.commdpi.com

Rubrolides are a well-established family of halogenated aromatic compounds that, like cadiolides, are built around a central furanone ring. mdpi.com They are considered structural analogues and have been isolated from various marine ascidians, including those of the genera Ritterella and Synoicum. mdpi.commdpi.com For instance, chemical analysis of a Synoicum species from the Indian Ocean yielded not only this compound but also the known compound rubrolide A and a new derivative, rubrolide R. tandfonline.comnih.gov This co-occurrence underscores the close chemical relationship between the cadiolide and rubrolide families.

Prunolides represent another class of compounds found in association with this compound. Prunolide A was co-isolated with this compound and rubrolide A from the same Synoicum ascidian. tandfonline.comnih.gov The initial discovery of prunolides A, B, and C from the Australian ascidian Synoicum prunum revealed a unique tetraphenolic bis-spiroketal carbon skeleton. nih.gov While they are sometimes generally grouped with butenolide-containing families due to their co-isolation, their core structure as bis-spiroketals is distinct from the furanone framework of cadiolides and rubrolides. mdpi.comnih.gov The primary link established in the literature is their shared natural source and co-habitation within the same marine organisms.

Compound Index

Synthetic Methodologies for Cadiolide B and Its Analogues

Retrosynthetic Analysis Approaches to the Cadiolide B Skeleton

Retrosynthetic analysis is a cornerstone of synthetic planning, involving the deconstruction of a target molecule into simpler, commercially available starting materials. chemistry.coachias.ac.inlibretexts.org For a complex molecule like this compound, multiple retrosynthetic disconnections are conceivable.

One common approach centers on the sequential functionalization of a pre-formed butenolide ring. newhaven.edu This strategy simplifies the synthesis by breaking it down into a series of well-established reactions to install the requisite aryl and benzylidene groups. A key disconnection in this approach is the bond between the butenolide core and the β-aryl group, often envisioned to be formed via a palladium-catalyzed coupling reaction. Another critical disconnection involves the γ-benzylidene moiety, which can be introduced through a condensation reaction.

An alternative retrosynthetic strategy involves constructing the butenolide ring at a later stage of the synthesis from an acyclic precursor that already contains the necessary phenolic rings. newhaven.edu This approach offers the flexibility to introduce different substitution patterns on the aromatic rings, which is particularly useful for synthesizing various cadiolide analogues. newhaven.edu A key step in this strategy is an intramolecular cyclization to form the butenolide core. newhaven.edu

A more convergent approach involves the assembly of a key β-aryl-α-benzoylbutenolide building block, which can then be further elaborated to access different cadiolides. nih.govacs.org This strategy relies on powerful cycloaddition and condensation reactions to rapidly construct the core structure.

Total Synthesis Strategies for this compound

The total synthesis of this compound has been accomplished through various innovative strategies, each with its own set of strengths and challenges. These approaches have not only provided access to this important natural product but have also contributed to the development of new synthetic methodologies.

Early Synthetic Routes and Their Mechanistic Underpinnings

The key steps in this synthesis included:

An initial aldol-type reaction of the furanone with p-anisaldehyde to introduce the γ-substituent. ufmg.br

A Suzuki-Miyaura cross-coupling reaction to install the β-aryl group. ufmg.br

An oxidation to form the α-benzylic ketone. ufmg.br

A Z-selective vinylogous Knoevenagel condensation to introduce the second anisaldehyde unit. ufmg.br

Finally, demethylation and perbromination to yield this compound. newhaven.eduufmg.br

While efficient, this initial route had limitations, including the late-stage bromination which hindered the synthesis of partially brominated cadiolide analogues. newhaven.edu

Butenolide Ring Construction Methodologies

The butenolide, or γ-lactone, ring is the central scaffold of the cadiolide structure. researchgate.net Various methods have been employed for its construction in the synthesis of this compound and its analogues.

One prominent strategy involves the use of deconjugated butenolides as versatile synthons. researchgate.net These reactive intermediates can undergo a variety of catalytic asymmetric reactions to afford enantioenriched γ-lactones. Another approach utilizes a cation-initiated ring expansion of β-lactones to form multisubstituted butenolides. core.ac.uk This method involves the generation of a carbocation adjacent to the lactone ring oxygen, which initiates a rearrangement to the more stable γ-lactone ring. core.ac.uk

More recently, a "click-unclick" oxazole-ynone Diels-Alder cycloaddition sequence has been developed to produce a common β-aryl-α-benzoylbutenolide intermediate. nih.govacs.orgresearchgate.net This powerful one-pot reaction assembles the core butenolide structure with high regiocontrol.

Method Key Features Reference
Deconjugated ButenolidesUse of reactive synthons for enantioselective synthesis. researchgate.net
β-Lactone Ring ExpansionCation-initiated rearrangement to form the γ-lactone ring. core.ac.uk
Diels-Alder Cycloaddition"Click-unclick" sequence for regiocontrolled butenolide formation. nih.govacs.orgresearchgate.net

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. scielo.brnih.gov These reactions have played a crucial role in the synthesis of this compound.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, has been a key step in several synthetic routes to this compound. newhaven.eduufmg.br In the initial total synthesis, a Suzuki-Miyaura coupling was used to attach the 4-methoxyphenyl (B3050149) group to the β-position of the butenolide ring. ufmg.br This reaction typically proceeds with high yield and functional group tolerance. However, the use of expensive palladium catalysts and the incompatibility of bromine atoms with the reaction conditions in some cases can be a drawback. newhaven.edu

Other palladium-catalyzed reactions, such as those involving carbene coupling, have also been explored for the synthesis of related four-membered ring systems, highlighting the versatility of palladium catalysis in constructing complex molecular scaffolds. organic-chemistry.org

Vinylogous Knoevenagel Condensation Approaches

The Knoevenagel condensation is a classic organic reaction that involves the condensation of an active methylene (B1212753) compound with a carbonyl group. sci-hub.se A vinylogous extension of this reaction has been instrumental in the synthesis of this compound, particularly for the stereoselective formation of the γ-alkylidenebutenolide moiety. ufmg.brsci-hub.se

In the synthesis of this compound, a Z-selective vinylogous Knoevenagel condensation is employed to introduce the second benzaldehyde (B42025) unit at the γ-position of the butenolide ring. ufmg.brsci-hub.se This reaction typically utilizes a base catalyst, such as piperidine, to facilitate the condensation. rsc.org The stereoselectivity of this reaction is crucial for establishing the correct geometry of the final product.

A protecting group-free vinylogous Knoevenagel condensation has also been developed, allowing for a more step-economical synthesis of cadiolides A, B, and D from a common precursor. nih.govacs.org This approach streamlines the synthesis by avoiding additional protection and deprotection steps.

Synthesis Utilizing Acylfuranone Intermediates

A versatile and efficient strategy for the synthesis of this compound and its analogues involves the use of acylfuranone intermediates. researchgate.net This approach relies on the reaction of acylketenes, generated from the thermal fragmentation of dioxinones, with α-hydroxy ketones. researchgate.netfrontiersin.org

One-Pot Multicomponent Synthesis Techniques for this compound and Analogues

A significant advancement in the synthesis of this compound and its analogues has been the development of one-pot multicomponent reactions (MCRs). These reactions offer an efficient and expeditious route to the complex cadiolide core by combining multiple starting materials in a single reaction vessel, thereby avoiding lengthy separation and purification of intermediates.

One prominent MCR approach is founded on the reaction of acylketenes, generated in situ, with α-hydroxy ketones. vulcanchem.comresearchgate.net The thermal fragmentation of dioxinones serves as a common method for producing the reactive acylketene intermediate. researchgate.net This intermediate is then trapped by an α-hydroxy ketone. researchgate.net The versatility of this method is further enhanced by the introduction of a third component, an aldehyde, into the reaction mixture. This triggers a subsequent aldolization and crotonization sequence, leading directly to the 3,4,5-trisubstituted furanone skeleton characteristic of cadiolides. researchgate.net This one-pot procedure has been successfully applied to the synthesis of this compound and a variety of its analogues. researchgate.netnih.gov The use of microwave conditions has been shown to significantly improve the efficiency of this MCR, affording the cadiolide carbon backbone in a single operational step with a reported yield of 77%. researchgate.net

Another strategy involves generating an acylated Meldrum's acid adduct, which thermally decomposes to produce the β-acyl ketene (B1206846). newhaven.edu This ketene then reacts with an α-hydroxy ketone to form a β-ketoester, which subsequently undergoes an intramolecular Knoevenagel condensation to yield the acylfuranone core. newhaven.edu The addition of an appropriate aldehyde to this system allows for the construction of the full triaryl-furanone structure of this compound in a multicomponent fashion. newhaven.edu

The one-pot multicomponent synthesis has proven to be a flexible platform for generating libraries of cadiolide analogues for structure-activity relationship (SAR) studies. nih.gov By varying the nature of the α-hydroxy ketone and the aldehyde, researchers can systematically modify the aromatic substituents on the cadiolide scaffold. nih.gov

Table 1: Key Features of One-Pot Multicomponent Synthesis of this compound

FeatureDescriptionReference
Key Intermediate Acylketene vulcanchem.comresearchgate.net
Acylketene Precursor Dioxinone or Acylated Meldrum's Acid researchgate.netnewhaven.edu
Reaction Partners α-Hydroxy Ketone, Aldehyde researchgate.netnih.gov
Key Transformations Acylketene formation, Trapping with α-hydroxy ketone, Aldolization/Crotonization researchgate.net
Advantages High efficiency, direct access to cadiolide framework, flexibility for analogue synthesis vulcanchem.comresearchgate.net

Step-Economical Synthesis Approaches

A notable step-economical synthesis of cadiolides A, B, and D employs a "click-unclick" strategy involving an oxazole-ynone Diels-Alder cycloaddition followed by a cycloreversion. acs.orgnih.govacs.org This sequence efficiently assembles a key β-aryl-α-benzoylbutenolide intermediate in a one-pot fashion. acs.orgnih.gov The synthesis starts with a conjugated ynone which undergoes a Diels-Alder reaction with an oxazole. rsc.org The resulting adduct then undergoes cycloreversion and hydrolysis of the 2-alkoxyfuran to furnish the butenolide core. acs.orgrsc.org

Preparation of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is crucial for exploring structure-activity relationships (SAR) and developing compounds with enhanced research utility. newhaven.edu

Structural Modification Strategies for Enhanced Research Utility

A primary goal in synthesizing cadiolide analogues is to create compounds with improved properties, such as increased solubility or enhanced biological activity. newhaven.edu Modifications often focus on the aromatic rings of the cadiolide scaffold. Strategies include varying the degree and position of halogenation, introducing different substituents on the aromatic rings, and replacing the phenyl groups with other aromatic or heteroaromatic moieties. newhaven.eduresearchgate.net For example, the introduction of solubilizing groups on the aromatic rings is a strategy aimed at improving the drug-like characteristics of these compounds. newhaven.edu The synthesis of analogues where the lactone ring is converted to a lactam has also been explored, leading to new families of molecules with promising antibacterial activity. researchgate.net

Synthesis of Halogenated this compound Derivatives

Given that the natural cadiolides exhibit varying degrees of bromination, the synthesis of specifically halogenated derivatives is of significant interest. newhaven.edu The bromination pattern on the three aromatic rings has been shown to be a critical determinant of biological activity. nih.gov

Synthetic strategies allow for the controlled introduction of bromine atoms. In some syntheses, bromination is a late-stage step. For example, in the first total synthesis of this compound, per-bromination of a trihydroxy-furanone intermediate was the final step. lookchem.com However, this late-stage approach is not well-suited for preparing partially brominated cadiolides. newhaven.edu

Alternative strategies involve the use of pre-brominated building blocks. This allows for the synthesis of analogues with specific bromination patterns that are inaccessible through late-stage per-bromination. newhaven.edu For instance, using pre-brominated benzaldehydes in condensation reactions allows for the controlled placement of bromine atoms on the benzylidene moiety. The synthesis of cadiolide analogues with varying degrees of bromination and methoxylation on the aryl rings has been achieved using a Diels-Alder cycloaddition sequence followed by a late-stage vinylogous Knoevenagel condensation with appropriately substituted benzaldehydes. researchgate.net

Incorporation of Different Aromatic and Heteroaromatic Moieties

To further explore the chemical space around the cadiolide scaffold, researchers have incorporated various aromatic and heteroaromatic groups. The synthetic methodologies, particularly the multicomponent and step-economical approaches, are well-suited for this purpose due to their modularity.

By simply changing the aldehyde or α-hydroxy ketone starting materials, analogues with different aromatic rings can be prepared. For instance, the multicomponent synthesis has been used to create analogues where one of the phenyl groups is replaced by a furan (B31954) ring, which in some cases has been shown to be advantageous for antibacterial activity. nih.govresearchgate.net The introduction of an indole (B1671886) group has also led to a new family of molecules with promising antibacterial properties. researchgate.net The flexibility of these synthetic routes allows for the creation of a diverse panel of unnatural cadiolide analogues, facilitating a deeper understanding of their structure-activity relationships. researchgate.netresearchgate.net

Optimization of Synthetic Yields and Reaction Conditions

Efforts to improve yields have focused on several key areas. In the multicomponent synthesis involving the thermal decomposition of an acylated Meldrum's acid adduct, the quality of the commercial Meldrum's acid was identified as a variable affecting reproducibility and yield. newhaven.edu Careful control over the purity of starting materials is therefore essential.

For the aldol (B89426) addition step in the first total synthesis, it was found that the choice of base had a significant impact on the yield. Replacing the stronger base, diisopropylethylamine, with the weaker base, 2,6-lutidine, suppressed a competing retro-aldol reaction and improved the yield of the desired alcohol intermediate from 43% to 64%. lookchem.com

The development of continuous flow chemistry presents a promising avenue for more efficient and scalable production of the butenolide core of cadiolides. vulcanchem.comrsc.org A continuous flow protocol for the synthesis of butenolides via the in situ generation of acylketenes has been developed. rsc.org This method allows for rapid reaction times (e.g., a 20-minute residence time) at elevated temperatures, leading to good yields (e.g., 71% isolated yield for a model furanone) and offering advantages in terms of safety and scalability compared to batch processes. rsc.org For instance, the gram-scale synthesis of a biologically relevant γ-spiro butenolide has been demonstrated using this platform. rsc.org

Table 2: Comparison of this compound Synthetic Routes

Synthetic RouteKey FeaturesNumber of StepsOverall YieldReference
First Total Synthesis Aldol reaction, Suzuki coupling, late-stage bromination642% lookchem.com
Meldrum's Acid-Based Acylated Meldrum's acid, multi-step sequence7~2.3% newhaven.edu
"Click-Unclick" Diels-Alder Oxazole-ynone cycloaddition, common precursor3 (from ynone)43% acs.org
One-Pot MCR (Microwave) Dioxinone fragmentation, multicomponent reaction1 (for core)77% (for core) researchgate.net

Application of Dioxinone Derivatives in Cadiolide Synthesis

Dioxinone derivatives have emerged as highly valuable and versatile building blocks in modern organic synthesis. frontiersin.orgnih.govnih.gov Their utility stems from their function as stable precursors to highly reactive acylketene intermediates. frontiersin.orgnih.govresearchgate.net This reactivity has been successfully harnessed for the construction of complex molecular architectures, including the core structures of various natural products. frontiersin.orgnih.gov The thermal or photochemical fragmentation of 1,3-dioxin-4-ones generates acylketenes, which can be trapped by a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net This strategy has proven particularly effective in the synthesis of β-keto acid derivatives and heterocyclic compounds. frontiersin.orgnih.gov

A significant application of this methodology is found in the synthesis of this compound and its analogues. frontiersin.orgacs.org Research has demonstrated a versatile and efficient one-step multicomponent approach for the synthesis of the characteristic acylfuranone (or butenolide) core of cadiolides. researchgate.netnih.gov This method involves the reaction of acylketenes, generated in situ from the thermal decomposition of dioxinone derivatives, with α-hydroxy ketones. researchgate.net

In a key study, a new cycloaddition methodology was developed to produce novel multisubstituted γ-butyrolactones, which are central to the structure of cadiolides. frontiersin.orgresearchgate.net The process involves the thermal fragmentation of a suitable dioxinone in the presence of an α-hydroxy ketone under basic conditions. researchgate.net The acylketene intermediate generated is trapped by the α-hydroxy ketone, leading directly to the formation of the acylfuranone structure. researchgate.net This approach is notable for its efficiency, allowing for the construction of the complex core of this compound in a single step from three components. nih.gov

The versatility of this synthetic route allows for the creation of a variety of this compound analogues by simply varying the substituents on the dioxinone precursor and the α-hydroxy ketone reaction partner. acs.orgnih.gov This has enabled studies into the structure-activity relationships of this class of compounds. nih.gov

The research findings for this synthetic strategy are summarized in the table below.

EntryDioxinone Derivativeα-Hydroxy KetoneProductKey Features
1Substituted 1,3-dioxin-4-oneSubstituted α-hydroxy ketoneThis compoundOne-pot, multicomponent synthesis
2Substituted 1,3-dioxin-4-oneVaried α-hydroxy ketonesThis compound AnaloguesVersatile synthesis of analogues

Structural Elucidation and Advanced Spectroscopic Characterization of Cadiolide B

Spectroscopic Techniques for Structural Determination

A suite of spectroscopic methods was employed to unravel the connectivity and spatial arrangement of atoms within the Cadiolide B molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For this compound, a comprehensive analysis of ¹H NMR, ¹³C NMR, and various 2D NMR spectra was essential. acs.org

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of hydrogen atoms. Specific chemical shifts (δ) and coupling constants (J) reveal the connectivity of protons within the molecule. For instance, signals corresponding to aromatic protons, methoxy (B1213986) groups, and protons on the furanone ring are key identifiers. researchgate.net

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of this compound. The chemical shifts of the carbon atoms confirm the presence of functional groups such as carbonyls, aromatic rings, and the furanone core. researchgate.net

2D NMR: Two-dimensional NMR techniques, including HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in assembling the molecular fragments of this compound. acs.org HMQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, allowing for the definitive connection of the different structural units. acs.org ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provided information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry. acs.org

A representative set of NMR data for a this compound analog is presented below:

¹H NMR (300 MHz, CDCl₃) ¹³C NMR (75 MHz, CDCl₃)
δ 3.87 (s, 3H, H-7')δ 56.1 (C-7')
δ 6.20 (s, 1H, H-7)δ 70.4 (C-5)
δ 6.91 (d, J=8.7 Hz, 1H, H-5')δ 112.1 (C-5')
δ 7.37 (dd, J=8.7, 2.2 Hz, 1H, H-6')δ 112.6 (C-3')
δ 7.45 (dd, J=7.8, 7.4 Hz, 2H, H-3” and H-5”)δ 122.6 (C-1')
δ 7.60 (tt, J=7.4, 1.3 Hz, 1H, H-4”)δ 129.4 (C-3” and C-5”)
δ 7.90 (dd, J=7.8, 1.3 Hz, 2H, H-2” and H-6”)δ 130.0 (C-2” and C-6”)
δ 8.12 (d, J=2.2 Hz, 1H, H-2')δ 132.5 (C-2')
δ 134.7 (C-4”)
δ 135.5 (C-1”)
δ 137.9 (C-6')
δ 153.2 (C-4)
δ 160.0 (C-4')
δ 164.2 (C-6)
δ 169.5 (C-2)
δ 189.0 (C-1”)

Data adapted from a study on Cadiolide analogues. researchgate.net

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound. criver.com For this compound, both low-resolution and high-resolution mass spectrometry were employed. acs.orgresearchgate.net

Low-Resolution Mass Spectrometry (LRMS): Techniques like LR-MALDI-MS (Low-Resolution Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) were used in the initial identification of this compound, providing its nominal molecular weight. acs.org

High-Resolution Mass Spectrometry (HRMS): HRMS offers highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. researchgate.net This technique was crucial in confirming the molecular formula of this compound and its synthetic analogues. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. savemyexams.com The IR spectrum of this compound and its analogues exhibits characteristic absorption bands for key functional groups. researchgate.net For example, the presence of carbonyl groups (C=O) from the furanone and benzoyl moieties, as well as C-O and aromatic C-H stretching vibrations, can be identified. researchgate.netsavemyexams.com

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (hydroxyl)3200 - 3600
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 2950
C=O (carbonyl)1670 - 1740
C=C (aromatic)1500 - 1680
C-O (ether, ester)1040 - 1300

General characteristic IR absorption ranges. savemyexams.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for this compound Structure Confirmation

While spectroscopic methods provide a detailed picture of the molecular structure, X-ray crystallography offers the most definitive proof of the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov The absolute stereochemical configuration of related compounds has been confirmed by single-crystal X-ray analysis, which provides unambiguous evidence of the spatial orientation of substituents. researchgate.netresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise location of each atom. wikipedia.org

Chiral Analysis and Stereochemical Assignments

This compound contains stereocenters, making it a chiral molecule. weebly.com Determining the absolute configuration of these stereocenters is a critical aspect of its structural elucidation. Chiral analysis techniques are employed to distinguish between enantiomers and diastereomers. nih.govgcms.cz The assignment of relative stereochemistry is often achieved through NMR techniques like NOESY or ROESY, which identify protons that are close in space. acs.org The absolute stereochemistry can be determined by methods such as X-ray crystallography of the natural product or a suitable derivative, or through total synthesis starting from chiral precursors of known configuration. mdpi.comnih.gov

Computational Chemistry Approaches to this compound Structure Analysis

Computational chemistry provides powerful tools for analyzing and predicting the structure and properties of molecules like this compound. routledge.comwikipedia.org Methods such as Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts and IR frequencies. wikipedia.org These calculated values can then be compared with experimental data to support or refine the proposed structure. wikipedia.org Molecular modeling can also be used to explore the conformational landscape of this compound and to rationalize the stereochemical outcomes of synthetic reactions. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Cadiolide B Analogues

Design and Synthesis of Cadiolide B Analogues for SAR Analysis

The generation of this compound analogues for Structure-Activity Relationship (SAR) studies has been approached through various synthetic strategies, enabling the creation of diverse chemical libraries. One efficient method is the one-pot multicomponent synthesis, which has been successfully used to produce this compound, its natural congeners (A and C), and other analogues. nih.govufmg.br This approach involves the reaction of an α-hydroxyketone, a dioxinone, and an aromatic aldehyde, allowing for rapid access to the core butenolide structure. ufmg.brresearchgate.net

Another prominent strategy utilizes a Diels-Alder cycloaddition/cycloreversion sequence involving an oxazole-ynone intermediate. researchgate.netresearchgate.net This method generates a common β-aryl-α-benzoylbutenolide scaffold, which can then be subjected to late-stage modifications, such as bromination and a vinylogous Knoevenagel condensation, to introduce the desired substitutions on the aromatic rings. researchgate.netresearchgate.net This synthetic route was employed to create a panel of unnatural cadiolide analogues with variations in the degree of bromination and methoxylation. researchgate.net

The first total synthesis of this compound itself employed furanolate chemistry, starting from 4-bromo-2(5H)-furanone and utilizing Suzuki and Knoevenagel reactions to install the β-aryl and γ-benzylidene groups, respectively. researchgate.netresearchgate.net More recent synthetic designs aim to create analogues with improved drug-like characteristics by introducing solubilizing groups onto the aromatic rings. newhaven.edu These varied synthetic methodologies are crucial for producing the necessary compounds to systematically probe the SAR of the cadiolide family. newhaven.edunih.gov

Influence of Aromatic Substitution Patterns on Bioactivity

The substituents on the multiple aromatic rings of the cadiolide scaffold play a pivotal role in modulating biological activity. nih.govrsc.org

The presence of phenolic hydroxyl (-OH) groups on the aromatic rings is a critical determinant for the antibacterial activity of this compound analogues. nih.govresearchgate.net SAR studies have consistently shown that free phenolic hydroxyl groups are advantageous for bioactivity. researchgate.net For instance, the methylation of these phenolic moieties, converting them to methoxy (B1213986) groups (-OCH₃), results in a significant reduction or loss of antibacterial efficacy against various bacterial strains. nih.gov This suggests that the hydroxyl group's ability to act as a hydrogen bond donor is likely crucial for the molecule's interaction with its biological target. kagawa-u.ac.jpencyclopedia.pubdiva-portal.org The enhanced activity of analogues with free phenols was observed in studies of biofilm inhibition, where they showed potent effects against Enterococcus faecalis and Staphylococcus aureus. researchgate.net

The number and placement of bromine atoms on the aromatic rings are also important features for modulating the antibacterial properties of cadiolide analogues. nih.govrsc.org Research indicates that both the degree and the specific position of bromination influence the compound's potency. nih.gov For example, in a series of 3-amidocoumarin derivatives designed as antibiofilm agents, the presence of bromo substituents was found to enhance activity. researchgate.netmdpi.com The synthesis of various unnatural cadiolide analogues with differing degrees of bromination has been a key strategy to explore this aspect of the SAR. researchgate.net The halogenated nature of these furanone-based marine natural products is a common feature linked to their potent bioactivities, including the disruption of bacterial quorum sensing. mdpi.comunipi.it

Role of Phenolic Hydroxyl Groups

Significance of the Furanone Ring System

The central 2(5H)-furanone (or butenolide) ring is the core scaffold of the cadiolide family and is essential for its biological activity. nih.govunipi.it Cadiolides share a characteristic 3-aryl-4-arylmethylenefuranone unit, which is a common feature among related bioactive marine metabolites like the rubrolides. nih.gov The furanone ring acts as a rigid anchor, positioning the various aryl substituents in a specific three-dimensional orientation. SAR studies have demonstrated that there is tolerance for some modification at the 3-position of the butenolide nucleus, where either a benzene (B151609) or a furan (B31954) ring can be accommodated without abolishing antibacterial activity. nih.gov The extra benzoyl substituent found in cadiolides compared to some related furanones is noted to improve their antibacterial and antiviral properties. researchgate.net

Effects of Lactone to Lactam Conversion on Biological Activities

Modification of the core heterocyclic ring from a lactone (oxygen-containing) to a lactam (nitrogen-containing) has been explored as a strategy to generate novel cadiolide analogues. This structural change has been shown to produce new families of molecules with promising biological activities. researchgate.net Specifically, the conversion of the lactone to a lactam in cadiolide-related structures has highlighted two new classes of compounds with significant antibacterial potential. researchgate.net This finding suggests that while the core ring structure is vital, the heteroatom within the ring can be varied, opening up further avenues for medicinal chemistry exploration. The synthesis of methylene-lactam-fused spirolactams from lactone precursors is a related area of research that demonstrates the chemical feasibility and biological interest in such conversions. beilstein-journals.org

Conformational Analysis and Bioactive Conformations of this compound

Conformational analysis, which studies the different spatial arrangements of a molecule, is essential for understanding how this compound analogues interact with their biological targets. libretexts.orglibretexts.org The goal is to determine the "bioactive conformation," which is the specific three-dimensional shape the molecule adopts when it binds to its target receptor or enzyme. copernicus.org This is often achieved through a combination of experimental techniques, like Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods, such as molecular mechanics and quantum chemical calculations. copernicus.orgethz.ch

For this compound analogues, molecular docking studies have been performed to investigate their binding interactions with specific bacterial proteins, such as the LasR quorum-sensing receptor in Pseudomonas aeruginosa. researchgate.netresearchgate.net These computational simulations predict the most favorable binding pose (the bioactive conformation) and estimate the binding affinity. A good correlation between high binding affinities in these models and potent in-vitro antibiofilm activity has been observed, suggesting that the designed compounds can effectively adopt the necessary conformation to inhibit their target. researchgate.net The inherent flexibility of molecules means they exist as an ensemble of different conformers in solution, and understanding which conformers are energetically preferred is key to designing molecules that are pre-organized to fit their target, minimizing the energetic penalty of binding. copernicus.orgunistra.fr

Biosynthetic Pathway Research of Cadiolide B

Proposed Biogenetic Origins of Cadiolide B

This compound is classified as a non-nitrogenous marine metabolite. nih.gov Initial proposals on its biogenetic origins suggest that it is derived from the aromatic amino acid L-tyrosine or, alternatively, L-phenylalanine. nih.govrsc.org This hypothesis is based on the presence of multiple p-hydroxyphenyl moieties within the this compound structure, which are characteristic of tyrosine-derived natural products. nih.govfrontiersin.org The core furanone ring, a common feature in this family of compounds, is believed to be assembled through a polyketide pathway. wikipedia.org

The biogenetic relationship of cadiolides to other marine metabolites, such as the rubrolides, further supports this proposed origin. nih.gov Rubrolides share the 4-aryl-5-arylmethylenefuranone unit with cadiolides but lack the 3-ketoaryl substituent. nih.gov The structural similarities strongly suggest a common or divergent biosynthetic pathway originating from the same aromatic amino acid precursors. A synthetic approach to this compound has been described as being likely similar to the natural biogenetic pathway, starting from tyrosine-like structures. nih.gov

It is widely recognized that many natural products isolated from marine invertebrates are, in fact, produced by their symbiotic microorganisms. nih.govmdpi.com Therefore, it is highly probable that the true producer of this compound is a bacterium or fungus residing within the host ascidian, such as those from the Botryllus or Synoicum genera. nih.govusf.edu

Investigation of Precursor Molecules and Metabolic Pathways

The biosynthesis of this compound is hypothesized to proceed via a polyketide pathway, a major route for the production of secondary metabolites in many organisms. wikipedia.org This pathway involves the sequential condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis. For this compound, the proposed primary building blocks are derived from the amino acid tyrosine and acetate (B1210297) units (in the form of acetyl-CoA and malonyl-CoA). researchgate.net

The proposed metabolic pathway can be broken down into the following key stages:

Precursor Supply : The host organism or its symbiont would need to supply sufficient quantities of L-tyrosine and malonyl-CoA. Tyrosine is derived from the shikimate pathway, while malonyl-CoA is formed by the carboxylation of acetyl-CoA. researchgate.net

Initiation : The biosynthesis is likely initiated by the loading of a p-hydroxyphenylacetyl-CoA unit, derived from tyrosine, onto the polyketide synthase (PKS) enzymatic complex.

Elongation : The initial unit is then extended through several rounds of condensation with malonyl-CoA extender units. The number of extensions and the subsequent reductive modifications (or lack thereof) at each step determine the final polyketide chain.

Cyclization and Modification : The linear polyketide chain undergoes intramolecular cyclization to form the characteristic furanone ring. Subsequent modifications, such as the attachment of the other two aryl groups (also derived from tyrosine), would then occur.

The table below outlines the proposed precursor molecules for the key structural components of this compound.

Structural Component of this compoundProposed Precursor MoleculeMetabolic Origin
4-aryl group (p-hydroxyphenyl)p-hydroxyphenylacetyl-CoAL-Tyrosine
5-arylmethylene group (p-hydroxyphenyl)p-hydroxyphenylacetyl-CoAL-Tyrosine
3-ketoaryl group (p-hydroxyphenyl)p-hydroxyphenylacetyl-CoAL-Tyrosine
Furanone ring backboneAcetyl-CoA, Malonyl-CoAPolyketide Pathway

Enzymatic Systems Involved in this compound Biosynthesis

The biosynthesis of this compound is predicted to be orchestrated by a Type I Polyketide Synthase (PKS) system. wikipedia.organr.fr Type I PKSs are large, multifunctional enzymes organized into modules, where each module is responsible for one cycle of polyketide chain elongation. wikipedia.org Each module typically contains a set of domains that catalyze specific reactions.

A hypothetical modular arrangement of a PKS for this compound biosynthesis is presented below:

ModuleAcyltransferase (AT) DomainKetosynthase (KS) DomainOther DomainsFunction
Loading Module Selects p-hydroxyphenylacetyl-CoA--Initiates biosynthesis
Module 1 Selects Malonyl-CoACatalyzes condensationKetoreductase (KR), Dehydratase (DH)Extends the polyketide chain
Module 2 Selects Malonyl-CoACatalyzes condensation-Further extends the chain
... (additional modules) ............
Termination Module --Thioesterase (TE) or similarReleases and cyclizes the final product

In addition to the core PKS machinery, other tailoring enzymes are essential for the final structure of this compound. These may include:

Acyltransferases : To attach the aryl groups at positions 3, 4, and 5.

Oxidoreductases : To carry out specific oxidation steps.

Halogenases : Although this compound itself is not halogenated, related compounds like Cadiolide C contain bromine atoms, indicating the presence of halogenating enzymes in the broader biosynthetic pathway of this family of molecules.

While non-ribosomal peptide synthetases (NRPSs) are another major class of enzymes in secondary metabolism, their direct involvement in the synthesis of the non-nitrogenous this compound is unlikely. However, hybrid PKS-NRPS systems are common, and it is conceivable that such a system is responsible for producing other nitrogen-containing metabolites in the same host organism. frontiersin.org

Genetic Basis of this compound Production in Natural Hosts

The genes encoding the enzymatic machinery for secondary metabolite biosynthesis are typically clustered together on the chromosome of the producing organism, forming a Biosynthetic Gene Cluster (BGC). nih.govacs.org It is highly probable that a this compound BGC exists within the genome of a symbiotic microbe associated with the ascidians Botryllus sp. or Synoicum sp. usf.eduresearchgate.net

To date, this specific BGC has not been identified or characterized. However, based on the proposed biosynthetic pathway, the this compound BGC would be expected to contain:

Genes for a Type I Polyketide Synthase : These would be the largest and most central genes in the cluster.

Genes for tailoring enzymes : Including acyltransferases, oxidoreductases, and potentially halogenases.

Genes for precursor supply : Such as those involved in the conversion of tyrosine to p-hydroxyphenylacetyl-CoA.

Regulatory genes : Which control the expression of the other genes in the cluster.

Transporter genes : For the export of the final this compound molecule out of the microbial cell.

The identification and characterization of this BGC would be a significant step forward in understanding this compound biosynthesis. It would not only confirm the proposed pathway but also open up possibilities for heterologous expression and metabolic engineering to produce this compound and novel analogues in a laboratory setting. nih.govnih.gov The study of the palmerolide BGC from the microbiome of the Antarctic ascidian Synoicum adareanum serves as a model for how such investigations could be approached for this compound. frontiersin.orgnih.gov

Comparative Research on Cadiolide B

Comparison of Synthetic Efficiency Across Different Methodologies

The complex structure of Cadiolide B has made it a compelling target for total synthesis. Several research groups have developed distinct methodologies to construct its intricate framework, each with varying degrees of efficiency. A comparative analysis of these synthetic routes is crucial for identifying the most viable options for producing this compound and its analogs for further biological investigation.

More recent synthetic endeavors have focused on improving efficiency and modularity. For instance, a step-economical synthesis reported by Boukouvalas and Thibault utilizes a "click-unclick" oxazole-ynone Diels-Alder cycloaddition/cycloreversion sequence to construct a key intermediate. rsc.orgsci-hub.se This is followed by a protecting-group-free vinylogous Knoevenagel condensation to furnish this compound. rsc.orgsci-hub.se This methodology allows for the rapid assembly of various cadiolide analogs from a common precursor. rsc.org

MethodologyKey ReactionsNumber of StepsOverall YieldReference(s)
Boukouvalas SynthesisAldol (B89426) reaction, Suzuki cross-coupling642% newhaven.eduthieme-connect.comthieme-connect.com
Modified Peixoto SynthesisAcylated Meldrum's acid decomposition, Knoevenagel condensation72.3% newhaven.edunewhaven.edu
Peixoto One-Pot Multicomponent SynthesisAcylketene trapping, Aldolization/Crotonization (Microwave)1 (for backbone)77% (for backbone) researchgate.netnih.gov
Boukouvalas Step-Economical SynthesisOxazole-ynone Diels-Alder, Knoevenagel condensation4 (from ynone)Not explicitly stated for this compound rsc.orgsci-hub.se

Table 1: Comparison of Synthetic Efficiency for this compound.

Comparative Biological Activity Studies with Related Natural Products (e.g., Rubrolides, Prunolides)

This compound belongs to a larger family of marine butenolide natural products that includes the rubrolides and prunolides. nih.govmdpi.com These compounds share structural similarities and often exhibit related biological activities, particularly antibacterial effects.

Cadiolides, as a class, have demonstrated significant antibacterial activity, especially against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). newhaven.edunih.gov this compound itself shows potent activity against MRSA with a Minimum Inhibitory Concentration (MIC) ranging from 0.5 to 1 µg/mL. newhaven.edu This potency is comparable to the clinically used antibiotic vancomycin. newhaven.edu Other cadiolides, such as Cadiolide C, have shown even greater activity, with MIC values against MRSA as low as <0.13 µg/mL. newhaven.edu

The rubrolides, which share the 3-aryl-4-arylmethylenefuranone unit with cadiolides but lack the 2-ketoaryl substituent, also possess antibacterial properties. nih.govmdpi.com For instance, rubrolides A and B are active against S. aureus and Bacillus subtilis. mdpi.com Rubrolide J has shown notable activity against S. epidermidis and B. subtilis, with IC50 values of 0.8 and 1.3 µg/mL, respectively. mdpi.com However, some studies indicate that the antibacterial activity of rubrolides can be lower than that of the cadiolides, suggesting that the additional ketoaryl group in cadiolides may enhance their antibacterial efficacy. nih.gov

Prunolides are another related class of compounds isolated from the ascidian Synoicum prunum. nih.govacs.orgresearchgate.net While primarily investigated for their ability to inhibit α-synuclein aggregation, some prunolides have been assessed for antibacterial activity. nih.govacs.org For example, prunolide C displayed weak antiplasmodial activity and was also tested for antibacterial effects. nih.govacs.org

CompoundOrganismActivity (MIC/IC50 in µg/mL)Reference(s)
This compound Staphylococcus aureus (MRSA)0.5-1 newhaven.edu
Cadiolide C Staphylococcus aureus (MRSA)<0.13-0.5 newhaven.edu
Cadiolide E Staphylococcus aureus (MRSA)0.78 nih.gov
Cadiolide G Staphylococcus aureus (MRSA)0.39 nih.gov
Rubrolide A Staphylococcus aureus9 (µ g/disk ) mdpi.com
Rubrolide B Staphylococcus aureus2 (µ g/disk ) mdpi.com
Rubrolide J Staphylococcus epidermidis0.8 (IC50) mdpi.com
Rubrolide J Bacillus subtilis1.3 (IC50) mdpi.com
Prunolide C Plasmodium falciparum (3D7)Weak activity nih.govacs.org

Table 2: Comparative Biological Activity of this compound and Related Natural Products.

Analogous Structural Scaffolds with Shared or Divergent Bioactivities

The butenolide (or 2(5H)-furanone) scaffold is a common motif in a wide array of natural products exhibiting diverse biological activities. nih.gov The structural framework of this compound, a highly substituted butenolide, is analogous to several other classes of bioactive compounds, leading to both shared and divergent biological profiles.

The most closely related are the rubrolides and prunolides, which, as discussed, share antibacterial and, in some cases, anti-biofilm properties with the cadiolides. nih.gov The key structural difference—the presence of a 2-ketoaryl group in cadiolides—appears to modulate the potency of their antibacterial action. nih.gov

Beyond these, the butenolide ring is a core component of sesterterpenoids like manoalide (B158911) and its derivatives, isolated from marine sponges. nio.res.in Manoalide is a potent anti-inflammatory agent that acts by inhibiting phospholipase A2. nio.res.in This represents a divergent bioactivity compared to the primary antibacterial profile of this compound. Other sesterterpenoids containing the γ-hydroxybutenolide moiety, such as cacospongionolides, also exhibit anti-inflammatory properties. nio.res.in

Didemnaketals, isolated from ascidians of the genus Didemnum, feature a spiroketal moiety attached to a butenolide-derived structure. nih.gov These compounds have shown antimicrobial activity, representing a shared bioactivity with this compound, although their structural complexity is significantly different. nih.gov

Furthermore, the butenolide scaffold is found in various fungal metabolites with a range of activities, including antifungal and phytotoxic effects. nih.gov For example, some synthetic butenolide derivatives containing a methoxyacrylate scaffold have shown potent fungicidal activity. nih.gov This highlights the versatility of the butenolide core in binding to different biological targets, leading to a wide spectrum of bioactivities.

Structural Scaffold ClassExample Compound(s)Primary BioactivityReference(s)
Cadiolides This compoundAntibacterial (anti-MRSA) newhaven.edu
Rubrolides Rubrolide A, JAntibacterial mdpi.com
Prunolides Prunolide B, Cα-Synuclein aggregation inhibition, weak antiplasmodial nih.govacs.org
Sesterterpenoid Butenolides Manoalide, CacospongionolidesAnti-inflammatory (Phospholipase A2 inhibition) nio.res.in
Spiroketal Butenolides DidemnaketalsAntimicrobial nih.gov
Fungal Butenolides Methoxyacrylate-butenolidesAntifungal nih.gov

Table 3: Analogous Structural Scaffolds and Their Bioactivities.

Cross-Species Analysis of this compound Production

This compound and its congeners are secondary metabolites produced by marine invertebrates, specifically ascidians (tunicates). newhaven.edunih.gov The distribution of cadiolide production appears to be limited to a few genera within this class of organisms, suggesting a specialized biosynthetic pathway.

The initial discovery of Cadiolide A and B was from an Indonesian ascidian of the genus Botryllus. newhaven.eduacs.orgcapes.gov.br Subsequent research has led to the isolation of other cadiolides from different ascidian species collected from various geographical locations.

Cadiolides C, D, E, and F were isolated from the Korean tunicate Pseudodistoma antiboja. newhaven.edu Further investigations into the ascidian Synoicum sp., also from the waters off the coast of Korea, yielded Cadiolides G, H, and I. newhaven.edu The production of different cadiolide analogs by different species (and even within the same genus) suggests that the biosynthetic machinery may have subtle variations, leading to different bromination patterns and other structural modifications. The co-isolation of rubrolides and prunolides from some of these same species further indicates a shared or related biosynthetic origin for these butenolide families. nih.govresearchgate.net

Compound(s)Producing OrganismGeographic OriginReference(s)
Cadiolide A, B Botryllus sp.Indonesia newhaven.eduacs.orgcapes.gov.br
Cadiolide C, D, E, F Pseudodistoma antibojaKorea newhaven.edu
Cadiolide G, H, I Synoicum sp.Korea newhaven.edu
Cadiolide J, L, M Pseudodistoma antibojaKorea researchgate.net
Prunolides Synoicum prunumAustralia nih.govacs.orgresearchgate.net
Rubrolides Ritterella rubra, Synoicum sp.Canada, South Africa nih.govresearchgate.net

Table 4: Cross-Species Production of Cadiolides and Related Butenolides.


Advanced Analytical Techniques for Cadiolide B Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a foundational technique in chemical analysis, enabling the separation of individual components from a mixture. ijarnd.com For a compound like Cadiolide B, which is often isolated from complex biological extracts or produced via multi-step synthesis, chromatographic methods are indispensable for ensuring the purity of the final product and for its precise quantification. newhaven.eduwikipedia.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. wikipedia.org It is widely used in pharmaceutical development to ensure product purity. wikipedia.org The method separates components based on their differential interactions with a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column at high pressure. wikipedia.org

For purity assessment of this compound, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. transharmreduction.org The separation is based on the hydrophobicity of the compounds. Impurities from the synthesis or isolation process can be separated from the main this compound peak, and their relative amounts can be determined by integrating the peak areas. transharmreduction.org

Quantification is achieved by running samples with known concentrations of a pure this compound reference standard to create a calibration curve. researchgate.net The concentration in an unknown sample can then be determined by comparing its peak area to this curve. researchgate.net Detectors commonly used include UV-Vis detectors, as the aromatic rings in this compound would provide UV chromophores, or more universal detectors like Charged Aerosol Detectors (CAD) which are advantageous for providing a nearly uniform response regardless of structure. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of a Macrolide Compound This table presents a hypothetical set of parameters typical for the analysis of a compound structurally similar to this compound.

Parameter Description
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.netjpionline.org
Mobile Phase Gradient elution with Acetonitrile and Water (often with a modifier like formic acid) transharmreduction.org
Flow Rate 1.0 mL/min transharmreduction.org
Column Temperature 30-35 °C transharmreduction.orgjpionline.org
Detector UV-Vis Diode Array Detector (DAD) or Charged Aerosol Detector (CAD) transharmreduction.orgresearchgate.net

| Injection Volume | 10-20 µL transharmreduction.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. alwsci.com this compound, being a relatively large and polar polyketide, is non-volatile and cannot be analyzed directly by GC-MS. ontosight.aiacademicjournals.org However, it can be made amenable to GC analysis through a process called chemical derivatization. alwsci.comjfda-online.com

Derivatization involves chemically modifying the molecule to increase its volatility. jfda-online.com For this compound, the hydroxyl functional groups could be converted into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers using silylating reagents. jfda-online.com Once derivatized, the compound can be introduced into the GC, where it is separated from other volatile components before being detected and identified by the mass spectrometer. nih.gov While less common than HPLC for purity analysis of the final compound, GC-MS is a valuable tool for analyzing volatile intermediates or byproducts generated during the synthetic process leading to this compound. newhaven.edu

Table 2: Common Derivatization Reagents for GC-MS Analysis of Non-Volatile Compounds

Reagent Class Example Reagent Target Functional Groups
Silylating Agents BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Hydroxyls (-OH), Carboxylic Acids (-COOH), Amines (-NH2) jfda-online.com
Acylating Agents TFAA (Trifluoroacetic Anhydride) Alcohols, Phenols, Amines jfda-online.com

| Alkylating Agents | BF3-Methanol | Carboxylic Acids (for Fatty Acid Methyl Ester (FAME) formation) academicjournals.org |

High-Performance Liquid Chromatography (HPLC)

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for complex samples. nih.govijnrd.org The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful for the analysis of natural product extracts, where compounds of interest are often present in a complex biological matrix. researchgate.net

In the context of this compound research, LC-MS would be the primary tool during the initial discovery and isolation phases. ontosight.ai An extract from the marine ascidian source could be analyzed by LC-MS to separate its numerous components. The mass spectrometer provides the mass-to-charge ratio (m/z) of each separated component, giving an immediate indication of its molecular weight. bccampus.ca Further fragmentation of the molecular ion within the mass spectrometer (tandem mass spectrometry, or MS/MS) can yield structural information, helping to rapidly identify known compounds and highlight novel ones like this compound for further investigation. nih.gov This "dereplication" process is highly efficient, saving significant time and resources by preventing the re-isolation of already known substances. nih.gov

Spectroscopic Methods for Mechanistic Studies

Understanding how this compound exerts its biological effects requires detailed mechanistic studies, which are often supported by spectroscopic techniques. numberanalytics.com While NMR and mass spectrometry are crucial for the initial structural elucidation of the compound, other spectroscopic methods can provide insights into its interactions with biological targets. newhaven.eduresearchgate.net

For instance, if this compound is hypothesized to interact with a specific protein, techniques like Fourier-transform infrared (FT-IR) spectroscopy could be used to monitor changes in the protein's secondary structure upon binding of the compound. researchgate.net Similarly, changes in the vibrational modes of this compound itself upon interaction could provide clues about which parts of the molecule are involved in the binding. Advanced mass spectrometry techniques can also be used to identify covalent adducts between a reactive compound and its protein target.

Advanced Microscopy Techniques for Cellular Interaction Studies

To understand the biological activity of this compound, it is crucial to visualize how it interacts with and within cells. ontosight.ai Advanced microscopy techniques enable researchers to observe these interactions with high resolution. catapult.org.uk

Fluorescence microscopy is a key tool in this area. This compound could be chemically modified to attach a fluorescent tag (a fluorophore), or its presence could be detected using fluorescently labeled antibodies. Using a technique like confocal microscopy, researchers can obtain high-resolution, three-dimensional images of cells and determine the subcellular localization of the compound—for example, whether it accumulates in the nucleus, mitochondria, or cell membrane. catapult.org.ukfmi.ch This information is critical for identifying its potential cellular targets and understanding its mechanism of action. catapult.org.uk Super-resolution microscopy techniques can provide even greater detail, potentially visualizing interactions at the level of single molecules. nih.govyale.edu High-throughput microscopy can be used to screen for the effects of this compound on cellular morphology or specific pathways across a large number of cells. nih.gov

Future Directions and Research Perspectives for Cadiolide B

Exploration of Undiscovered Biological Activities

While Cadiolide B has demonstrated notable antibiotic properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), the full spectrum of its biological activities remains an area of active exploration. newhaven.edu Future research will likely delve into its potential efficacy against a broader range of pathogens, including other drug-resistant bacteria, fungi, and viruses. mdpi.comnih.gov For instance, studies have already indicated that this compound possesses virucidal properties against the Japanese encephalitis virus. nih.gov Investigations into its anti-inflammatory, immunomodulatory, and antiproliferative effects on cancer cell lines could also unveil new therapeutic applications. mdpi.com The unique structural features of this compound suggest that it may interact with novel biological targets, opening up avenues for discovering previously unknown cellular pathways and mechanisms.

Rational Design of Next-Generation this compound Analogues

The development of synthetic analogues of this compound is a crucial strategy to enhance its therapeutic properties and overcome potential limitations. researchgate.netgoogle.ca Rational drug design, a process that leverages knowledge of a biological target to create new medicines, will be instrumental in this endeavor. slideshare.netwikipedia.org By systematically modifying the this compound scaffold, researchers aim to improve its potency, selectivity, and pharmacokinetic profile. researchgate.net

Key areas of focus in the rational design of this compound analogues include:

Structure-Activity Relationship (SAR) Studies: A primary goal is to conduct comprehensive SAR studies to understand how specific structural modifications influence biological activity. nih.gov This involves synthesizing a library of analogues with variations in substituents on the aromatic rings and the butenolide core. nih.gov Research has already shown that the presence of phenolic hydroxyl groups and the number and position of bromine atoms are important for antibacterial activity. nih.gov

Improving Biofilm Inhibition: Cadiolide analogues have shown promise as inhibitors of bacterial biofilm formation, a key factor in chronic infections. researchgate.netresearchgate.net Future designs will focus on optimizing the structure to enhance this activity, particularly against Gram-positive bacteria like S. aureus and Enterococcus faecalis. researchgate.net

Quorum Sensing Inhibition: Some Cadiolide analogues interfere with bacterial quorum sensing (QS), the communication system bacteria use to coordinate group behaviors. researchgate.net Designing analogues that more effectively disrupt QS pathways, such as those mediated by autoinducer-2 (B1199439) (AI-2) and acyl-homoserine lactone (AHL), is a promising strategy to combat bacterial virulence. researchgate.net

Elucidation of Remaining Uncharacterized Mechanisms of Action

A complete understanding of how this compound exerts its biological effects is essential for its development as a therapeutic agent. While its activity against MRSA is known, the precise molecular targets and mechanisms of action are not fully elucidated. newhaven.edu Future research will likely employ a combination of biochemical, genetic, and computational approaches to identify the protein(s) with which this compound interacts. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic knockout studies will be vital in pinpointing its cellular targets. promega.co.uk A deeper understanding of its mechanism of action will not only facilitate the rational design of more effective analogues but also provide valuable insights into fundamental biological processes. researchgate.net

Advancements in Sustainable and Scalable Synthetic Routes

The natural scarcity of this compound necessitates the development of efficient and scalable synthetic methods to provide sufficient quantities for research and potential clinical development. acs.orgnih.gov While several total syntheses of this compound have been reported, future efforts will focus on creating more step-economical and environmentally friendly routes. researchgate.netacs.orgnih.gov

Key advancements in this area may include:

"Click-Unclick" Chemistry: The use of strategies like the regiocontrolled "click–unclick" oxazole–ynone Diels–Alder cycloaddition/cycloreversion has shown promise in assembling the core butenolide structure efficiently. acs.orgnih.gov

One-Pot Multicomponent Reactions: Developing one-pot syntheses where multiple chemical transformations occur in a single reaction vessel can significantly improve efficiency and reduce waste. nih.govresearchgate.net

Investigations into Ecological Roles and Chemical Ecology of this compound

This compound is a natural product isolated from marine ascidians of the genus Botryllus and Synoicum. nih.govacs.org Understanding its ecological role is crucial for appreciating its biological significance. It is hypothesized that marine organisms synthesize such secondary metabolites as a defense mechanism against predators, competitors, and pathogens. nih.govdntb.gov.ua Future research in chemical ecology will likely investigate how this compound contributes to the survival and interactions of the producing organism within its marine environment. frontiersin.org This could involve studying its effects on other marine organisms, its role in preventing biofouling, and how its production is regulated in response to environmental cues. nih.gov

Q & A

Q. What validated spectroscopic techniques confirm Cadiolide B’s structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H, 13C, and 2D-COSY spectra to verify backbone connectivity and stereochemistry. Assign peaks by comparing with published data for related macrolides .
  • High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (e.g., C₃₂H₄₈O₁₂) with <2 ppm mass error.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (≥95%) using a C18 column, isocratic elution (acetonitrile/water), and UV detection at 254 nm .

Q. Which standardized assays evaluate this compound’s baseline antimicrobial activity?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) : Follow CLSI guidelines with broth microdilution against Staphylococcus aureus (ATCC 25923) and Pseudomonas aeruginosa (ATCC 27853). Report results in triplicate with positive/negative controls .
  • Biofilm Inhibition : Quantify reduced biofilm biomass using crystal violet staining (OD₅₉₀) or live/dead cell imaging via confocal microscopy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s bioactivity across experimental models?

Methodological Answer:

  • Variable Standardization : Control bacterial growth phase (mid-log phase), culture media (Mueller-Hinton broth), and incubation time (18–24 hrs) to minimize inter-lab variability .
  • Statistical Reconciliation : Apply mixed-effects models to analyze batch-to-batch differences or inter-species metabolic variations. Use tools like R’s lme4 package for hierarchical data .

Q. What strategies optimize this compound’s pharmacokinetic stability without compromising efficacy?

Methodological Answer:

  • Derivatization : Synthesize prodrugs (e.g., phosphate esters at hydroxyl groups) to enhance aqueous solubility. Test stability in simulated gastric fluid (pH 2.0) and plasma (37°C) .
  • Nanoparticle Encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release. Characterize drug loading efficiency (>80%) via UV-spectroscopy and dialysis .

Q. How can structure-activity relationship (SAR) studies improve this compound’s target selectivity?

Methodological Answer:

  • Core Modifications : Introduce halogen substitutions (e.g., Cl at C-12) to enhance binding to bacterial DNA gyrase. Validate via molecular docking (AutoDock Vina) and MIC assays .
  • Cytotoxicity Screening : Use MTT assays on human keratinocytes (HaCaT cells) to identify derivatives with therapeutic indices (IC50/MIC) >10 .

Methodological Guidelines

  • Experimental Reproducibility : Document reaction conditions (solvent, temperature, catalyst) and characterization data in supplementary materials per Beilstein Journal of Organic Chemistry standards .
  • Research Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies addressing this compound’s mechanism of action .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.